5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the sulfonamide group: This step often involves the reaction of the imidazo[1,2-a]pyridine derivative with sulfonyl chlorides under basic conditions.
Chlorination and methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups are known for their antibacterial and diuretic properties.
Uniqueness
5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the imidazo[1,2-a]pyridine core, sulfonamide group, and specific substituents (chlorine and methoxy) make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
873587-53-2 |
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Molecular Formula |
C20H16ClN3O3S |
Molecular Weight |
413.9g/mol |
IUPAC Name |
5-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H16ClN3O3S/c1-27-18-10-7-15(21)12-19(18)28(25,26)23-16-8-5-14(6-9-16)17-13-24-11-3-2-4-20(24)22-17/h2-13,23H,1H3 |
InChI Key |
KQHXURQKVASNLG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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